1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene
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Overview
Description
1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique structural features, which include a but-3-en-2-yl group in the (2S) configuration. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of specific catalysts and radical initiators to facilitate the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with considerations for temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoromethylated ketones or alcohols, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the compound’s binding affinity and reactivity with various enzymes and receptors. The pathways involved may include electron transfer processes and radical-mediated reactions .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their functional groups and overall structure.
Trifluoromethylated radicals: Similar in their radical nature and trifluoromethyl group, but with different substituents and reactivity.
Uniqueness
1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene is unique due to its specific structural configuration and the presence of the but-3-en-2-yl group. This configuration can impart distinct reactivity and properties compared to other trifluoromethylated compounds.
Properties
CAS No. |
782462-82-2 |
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Molecular Formula |
C11H11F3 |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1-[(2S)-but-3-en-2-yl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-3-8(2)9-4-6-10(7-5-9)11(12,13)14/h3-8H,1H2,2H3/t8-/m0/s1 |
InChI Key |
UGALPAAQFSPSQK-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C=C)C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CC(C=C)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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